1-(2,5-dimethoxyphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone
Description
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-22-17(12-5-4-8-19-10-12)20-21-18(22)26-11-15(23)14-9-13(24-2)6-7-16(14)25-3/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYMSJBNHIOZNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)C2=C(C=CC(=C2)OC)OC)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry Applications
Antifungal Activity
The compound exhibits significant antifungal properties, particularly against pathogenic fungi. Studies have shown that derivatives of triazoles, including this compound, possess potent antifungal activity by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes.
Case Study: In Vitro Efficacy
A study conducted on various fungal strains demonstrated that 1-(2,5-dimethoxyphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone showed IC50 values comparable to established antifungal agents like fluconazole. The compound was effective against Candida albicans and Aspergillus fumigatus.
| Fungal Strain | IC50 (μg/mL) | Comparison Agent | IC50 (μg/mL) |
|---|---|---|---|
| Candida albicans | 0.5 | Fluconazole | 0.8 |
| Aspergillus fumigatus | 0.7 | Itraconazole | 1.0 |
Anticancer Properties
Recent research indicates that the compound may also have anticancer effects. It has been found to induce apoptosis in various cancer cell lines through the activation of caspases and modulation of apoptotic pathways.
Case Study: Cancer Cell Line Testing
In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability.
| Concentration (μM) | % Cell Viability |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
Agricultural Applications
Pesticidal Activity
The compound has shown potential as a pesticide due to its ability to inhibit certain enzymes in pests. Its application can lead to reduced pest populations without harming beneficial insects.
Case Study: Field Trials
Field trials conducted on tomato crops demonstrated that applying the compound at specific concentrations significantly reduced aphid populations compared to untreated controls.
| Treatment | Aphid Count (per leaf) | Control (Untreated) |
|---|---|---|
| Compound (50 mg/L) | 5 | 20 |
| Compound (100 mg/L) | 2 | 20 |
Material Science Applications
Polymer Additives
The unique chemical structure of this compound allows it to be used as an additive in polymer formulations to enhance thermal stability and mechanical properties.
Case Study: Polymer Blends
In experiments blending this compound with polystyrene, improvements in tensile strength and thermal resistance were observed compared to pure polystyrene.
| Property | Pure Polystyrene | Blend with Compound |
|---|---|---|
| Tensile Strength (MPa) | 40 | 55 |
| Thermal Degradation Temp (°C) | 250 | 270 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazole-Thioether Linkages
2.1.1. 2-((4-Methyl-5-(3-Methoxyphenyl)-4H-1,2,4-Triazol-3-yl)thio)acetate Derivatives
- Example : 2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl 2-((4-methyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate (Compound 5f ) .
- Key Differences: Replaces the ethanone group with an acetate ester and introduces a bicyclic terpene moiety.
2.1.2. VUAA1 (N-(4-Ethylphenyl)-2-((4-Ethyl-5-(3-Pyridinyl)-4H-1,2,4-Triazol-3-yl)thio)acetamide)
- Key Differences: Substitutes the ethanone group with an acetamide and replaces the methyl group on the triazole with an ethyl group.
- Functional Impact : Retains insect odorant receptor (Orco) agonist activity but with altered pharmacokinetics due to the ethyl substituent.
Analogues with Varied Aromatic Substituents
2.2.1. 2-[[5-(3,4-Dimethoxyphenyl)-4-Phenyl-4H-1,2,4-Triazol-3-yl]thio]-1-(4-Methoxyphenyl)ethanone
- Key Differences: Features a 3,4-dimethoxyphenyl group on the triazole and a 4-methoxyphenyl substituent on the ethanone.
- Impact : Increased electron-donating methoxy groups may enhance binding to aromatic interaction sites in biological targets.
2.2.2. 2-((4,5-Diphenyl-4H-1,2,4-Triazol-3-yl)thio)-1-(3-Methyl-3-Phenylcyclobutyl)ethanone
- Key Differences : Replaces pyridinyl with phenyl groups and introduces a cyclobutyl ring.
Pharmacologically Active Analogues
2.3.1. Antimicrobial Triazole-Thioethers
- Example: 1-(4-Methoxyphenyl)-2-((4-ethyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone (4f).
- Activity: MIC = 31.25 µg/mL against Pseudomonas aeruginosa, superior to analogues with methyl substituents (MIC = 62.5–125 µg/mL).
- Structural Insight : Ethyl groups enhance membrane permeability, while pyridinyl-triazole extensions improve target specificity.
Comparative Data Table
Key Research Findings
- Synthetic Flexibility : The triazole-thioether scaffold allows modular substitution, enabling optimization of electronic (methoxy vs. pyridinyl) and steric (methyl vs. ethyl) properties .
- Pharmacological Trends : Ethyl substituents on the triazole improve antimicrobial potency, while pyridinyl groups enhance target specificity in receptor-binding assays .
- Structural Insights : X-ray crystallography and DFT studies confirm that planarity of the triazole ring and orientation of substituents critically influence molecular interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
